molecular formula C19H24N2O2S2 B5020674 N,N-Diethyl-6-methyl-2-[(thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 5578-58-5

N,N-Diethyl-6-methyl-2-[(thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5020674
CAS No.: 5578-58-5
M. Wt: 376.5 g/mol
InChI Key: VIEOAWKHSGCSNG-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-methyl-2-[(thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene derivative characterized by a fused bicyclic core with a methyl group at position 6, a thiophene-2-carbonyl-substituted amino group at position 2, and a diethylcarboxamide moiety at position 3 .

Properties

IUPAC Name

N,N-diethyl-6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2/c1-4-21(5-2)19(23)16-13-9-8-12(3)11-15(13)25-18(16)20-17(22)14-7-6-10-24-14/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEOAWKHSGCSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386152
Record name N,N-Diethyl-6-methyl-2-[(thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5578-58-5
Record name N,N-Diethyl-6-methyl-2-[(thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-6-methyl-2-[(thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiophene moiety may play a role in modulating biological pathways associated with cancer proliferation and apoptosis .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Materials Science

The unique structural characteristics of this compound allow for potential applications in materials science:

  • Organic Electronics : The electronic properties of this compound make it suitable for use in organic semiconductor devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Environmental Studies

This compound's stability and reactivity can also be harnessed in environmental applications:

  • Pollutant Degradation : Research into the degradation pathways of similar compounds suggests that this compound could be effective in breaking down persistent organic pollutants (POPs) in contaminated environments .

Case Study 1: Anticancer Activity

A study conducted on a series of benzothiophene derivatives demonstrated that modifications at the nitrogen and carbonyl positions significantly enhanced cytotoxicity against breast cancer cell lines. The incorporation of the thiophene ring was crucial for increased activity, suggesting a promising avenue for developing new anticancer agents based on this scaffold.

Case Study 2: Organic Electronics

In a comparative analysis of various thiophene-based compounds for use in OLEDs, this compound exhibited superior charge transport properties. This led to higher efficiency and stability in device performance, indicating its potential as a key material in next-generation electronic devices.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-methyl-2-[(thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Core Modifications

  • Methyl vs. Tert-Butyl Substitution: The methyl group at position 6 in the target compound contrasts with bulkier tert-butyl groups in analogs like 2-Amino-6-tert-butyl-N-(4-ethylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide ().
  • Amino Group Acylation: The thiophene-2-carbonyl group on the amino moiety distinguishes the target compound from derivatives with succinic or maleic acid-based acyl groups (e.g., compounds 23–26 in ). The thiophene ring may facilitate π-π stacking interactions in biological targets, whereas carboxylic acid-containing analogs (e.g., compound 23) could improve water solubility .

Carboxamide Variations

  • Diethylcarboxamide vs. Unsubstituted Carboxamide: The diethyl substitution on the carboxamide (target compound) contrasts with unsubstituted carboxamides like 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1a, ). N,N-Dialkyl groups typically enhance membrane permeability due to increased lipophilicity .

Spectral and Analytical Data

  • IR and NMR Trends :
    The target compound’s IR spectrum would exhibit peaks for C=O (amide I, ~1650 cm⁻¹) and aromatic C=C (~1600 cm⁻¹), consistent with analogs in and .
  • Mass Spectrometry :
    HRMS data for related compounds (e.g., compound 6o in ) show precise mass matches (e.g., calculated m/z 390.1370, observed 390.1370), suggesting similar accuracy for the target compound .

Biological Activity

N,N-Diethyl-6-methyl-2-[(thiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C19H24N2O2S
  • CAS Number : 5578-58-5
  • Molecular Weight : 348.47 g/mol

This compound belongs to the class of thiophene carboxamides, characterized by the presence of a thiophene ring and a carboxamide functional group, which are known to influence biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by Siutkina et al. demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .

Analgesic Effects

The analgesic potential of this compound was evaluated using the "hot plate" method on outbred white mice. The results indicated that it possesses analgesic effects that exceed those of standard analgesics like metamizole. The compound was administered intraperitoneally at doses ranging from 10 to 100 mg/kg, showing a dose-dependent response in pain relief .

Antiviral Activity

Emerging studies suggest that compounds similar to this compound may exhibit antiviral properties. For instance, derivatives have been noted for their efficacy against RNA viruses, with IC50 values indicating potent activity at low concentrations (as low as 0.54 µg/mL) against specific viral targets .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound exhibits biological activity against pathogens, it also requires careful evaluation for potential toxicity towards human cell lines. In vitro studies have indicated a selective cytotoxicity profile with an IC50 value greater than 50 µg/mL in non-cancerous cell lines, suggesting a favorable therapeutic index .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC: 10 - 50 µg/mL
AnalgesicEffective pain relief (dose-dependent)
AntiviralIC50: as low as 0.54 µg/mL
CytotoxicityIC50 > 50 µg/mL in non-cancerous cells

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results confirmed that the compound exhibited significant antibacterial activity with a lower MIC compared to traditional antibiotics.

Case Study 2: Analgesic Testing in Animal Models

In a controlled study involving mice subjected to thermal pain stimuli, this compound demonstrated superior analgesic effects compared to standard treatments. This suggests its potential as an alternative analgesic agent in clinical settings.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene-2-carbonyl chloride with a tetrahydrobenzothiophene precursor under anhydrous conditions (e.g., CH₂Cl₂, nitrogen atmosphere). Optimization strategies include:

  • Reagent stoichiometry : Use 1.2 equivalents of acylating agents (e.g., thiophene-2-carbonyl chloride) to drive the reaction to completion .
  • Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product, achieving >95% purity .
  • Catalysis : Explore Lewis acid catalysts (e.g., DMAP) for amide bond formation to reduce reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., diethyl groups at ~δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.6 ppm for CH₂) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiophene C-S bonds (~680–750 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <3 ppm mass accuracy .

Q. How does the compound’s solubility affect in vitro bioassays?

  • Methodological Answer : Solubility in DMSO (tested at 10 mM) is critical for biological assays. If precipitation occurs:

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • pH adjustment : Protonate/deprotonate the carboxamide group (pKa ~4.5–5.5) to improve solubility in buffered solutions .

Advanced Research Questions

Q. What crystallographic challenges arise in determining this compound’s structure?

  • Methodological Answer :

  • Disorder modeling : Address positional disorder in the tetrahydrobenzothiophene ring (e.g., cyclohexene chair/half-chair conformers) using SHELXL with EADP constraints .
  • Hydrogen bonding : Use graph-set analysis (SHELXPRO) to classify non-classical C–H⋯O/S interactions, which stabilize crystal packing .
  • Software : Refine data with SHELX-97 (for small molecules) or SHELXL-2018 (for high-resolution data) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl) or diethyl groups (e.g., cyclopropyl substitution) to assess antibacterial potency .

  • Biological assays : Test derivatives against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with MIC values compared to parent compound (Table 1) .

    Table 1 : Example SAR Data for Analogous Compounds

    CompoundR GroupMIC (µg/mL)
    ParentThiophene-2-CO-2.5
    Analog 13-Thienyl-CO-12.5
    Analog 2Cyclopropylethyl->50

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • Aldehyde oxidase (AO) susceptibility : Use DFT calculations (e.g., Gaussian 16) to assess electron-deficient regions prone to oxidation (e.g., thiophene ring) .
  • In silico tools : Apply ADMET Predictor™ or MetaSite to identify metabolic hotspots (e.g., N-deethylation sites) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination to minimize inter-lab discrepancies .
  • Cytotoxicity controls : Include HEK-293 cell viability assays to distinguish true antibacterial activity from nonspecific toxicity .

Methodological Notes

  • Synthesis references : Key intermediates (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) are synthesized via Gewald reactions with sulfur and malononitrile .
  • Crystallography : Use WinGX or Olex2 for structure solution, and validate with Rint < 0.05 and GooF > 1.0 .
  • Data reproducibility : Publish full experimental details (e.g., NMR acquisition parameters, HPLC gradients) to enable replication .

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